![molecular formula C12H13NOS B2383409 (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 82955-19-9](/img/structure/B2383409.png)
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one, also known as TBOA, is a chemical compound that has been widely studied for its potential use in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing the neurotransmitter glutamate from the synaptic cleft.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves the condensation of 2-thiophenemethanamine with cyclohexanone followed by cyclization to form the bicyclic structure. The double bond is then introduced through a Wittig reaction using an appropriate phosphonium ylide.
Starting Materials
2-thiophenemethanamine, cyclohexanone, phosphonium ylide
Reaction
Step 1: Condensation of 2-thiophenemethanamine with cyclohexanone in the presence of a suitable acid catalyst to form 2-(thiophen-2-ylmethyl)-cyclohexanone., Step 2: Cyclization of 2-(thiophen-2-ylmethyl)-cyclohexanone using a Lewis acid catalyst to form (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one., Step 3: Introduction of the double bond through a Wittig reaction using an appropriate phosphonium ylide to form the final product, (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one.
Mécanisme D'action
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting these transporters, (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one increases the concentration of extracellular glutamate, leading to excitotoxicity and neuronal damage. This mechanism of action has been well studied and is the basis for (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one's use as a research tool.
Effets Biochimiques Et Physiologiques
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one increases the concentration of extracellular glutamate, leading to excitotoxicity and neuronal damage. In vivo studies have shown that (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one can induce seizures and cause neuronal damage in the hippocampus. These effects make (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one a valuable tool for studying the mechanisms underlying neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one as a research tool is its potency as a glutamate transporter inhibitor. This allows researchers to study the effects of glutamate excitotoxicity in a controlled environment. However, one of the limitations of using (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is its potential cytotoxicity. (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has been shown to induce cell death in some studies, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one. One area of interest is the development of more selective glutamate transporter inhibitors that can target specific transporter subtypes. Another area of interest is the development of (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one analogs that have improved potency and selectivity. Finally, there is a need for further research into the mechanisms underlying glutamate excitotoxicity and the role of glutamate transporters in neurological disorders.
Conclusion
In conclusion, (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is a valuable research tool for investigating the role of glutamate transporters in neurological disorders. Its potency as a glutamate transporter inhibitor allows researchers to study the effects of glutamate excitotoxicity in a controlled environment. However, its potential cytotoxicity limits its use in certain experiments. Future research should focus on developing more selective glutamate transporter inhibitors and (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one analogs with improved potency and selectivity.
Applications De Recherche Scientifique
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has been extensively studied for its potential use in scientific research. It is primarily used as a research tool to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has been shown to increase the concentration of extracellular glutamate, leading to excitotoxicity and neuronal damage. This makes (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one a valuable tool for studying the mechanisms underlying these disorders.
Propriétés
IUPAC Name |
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBSBCCCGCUASD-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)
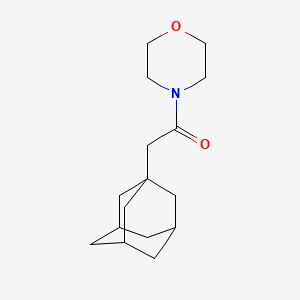
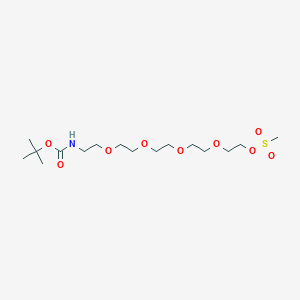
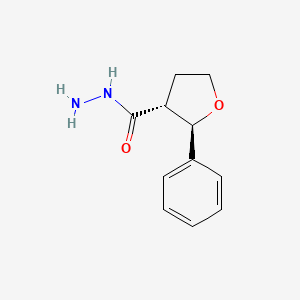
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383336.png)
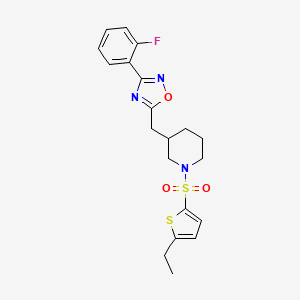
![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2383338.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2383339.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2383343.png)
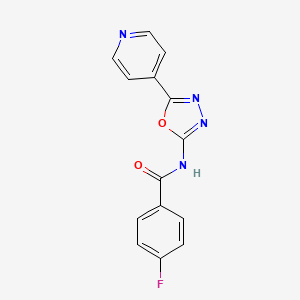
![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)
![N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2383347.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2383348.png)
![5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2383349.png)